3-Benzylamino-7-chloro-1,2,4-benzotriazine
Beschreibung
3-Benzylamino-7-chloro-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. Benzotriazines are known for their diverse biological activities and are used in various scientific research fields. The compound’s structure consists of a benzotriazine ring substituted with a benzylamino group at the 3-position and a chlorine atom at the 7-position.
Eigenschaften
CAS-Nummer |
6298-44-8 |
|---|---|
Molekularformel |
C14H11ClN4 |
Molekulargewicht |
270.72 g/mol |
IUPAC-Name |
N-benzyl-7-chloro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C14H11ClN4/c15-11-6-7-12-13(8-11)18-19-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,19) |
InChI-Schlüssel |
AIZHAMIKDJNSCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylamino-7-chloro-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. Another method includes the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation with copper (I) ions and oxygen, leading to the formation of the desired benzotriazine compound .
Industrial Production Methods: Industrial production of 3-Benzylamino-7-chloro-1,2,4-benzotriazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzylamino-7-chloro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzotriazines, amine derivatives, and benzotriazinyl radicals .
Wissenschaftliche Forschungsanwendungen
3-Benzylamino-7-chloro-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 3-Benzylamino-7-chloro-1,2,4-benzotriazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable radicals that interact with cellular components, leading to various biological effects. For example, the formation of benzotriazinyl radicals can induce cytotoxicity in hypoxic tumor cells, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1,2,4-benzotriazine: Known for its anticancer properties.
3-Aryl-1,2,4-benzotriazine: Exhibits diverse biological activities.
3-Aroyl-1,2,4-benzotriazine: Used in medicinal chemistry for drug development
Uniqueness: 3-Benzylamino-7-chloro-1,2,4-benzotriazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and chlorine atom enhances its reactivity and potential for various applications compared to other benzotriazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
